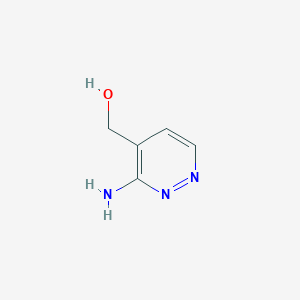
(3-Aminopyridazin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyridazin-4-yl)methanol is a heterocyclic compound with the molecular formula C5H7N3O It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopyridazin-4-yl)methanol typically involves the reduction of a corresponding nitro compound or the direct amination of a pyridazinone derivative. One common method involves the reduction of 3-nitropyridazine using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of nitro groups to amino groups under mild conditions. The process is scalable and can be optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Aminopyridazin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.
Major Products Formed
Oxidation: Pyridazine-4-carboxylic acid.
Reduction: (3-Aminopyridazin-4-yl)methane.
Substitution: N-alkylated or N-acylated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Aminopyridazin-4-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, anticancer, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants .
Mécanisme D'action
The mechanism of action of (3-Aminopyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the hydroxyl and amino groups.
Pyridazinone: A derivative with a carbonyl group at the 3-position instead of the hydroxyl group.
4-Aminopyridine: A compound with an amino group at the 4-position of the pyridine ring.
Uniqueness
(3-Aminopyridazin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxyl group on the pyridazine ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogues. Its ability to form stable complexes and its potential biological activity make it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
(3-aminopyridazin-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-9)1-2-7-8-5/h1-2,9H,3H2,(H2,6,8) |
Clé InChI |
RYJFBTKCUFOQDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=C1CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(aminomethyl)-3-methylbenzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B13985379.png)
![3-chloro-4-[di(propan-2-yl)amino]-7,8-dihydro-5H-thiopyrano[4,3-b]pyran-2-one](/img/structure/B13985391.png)
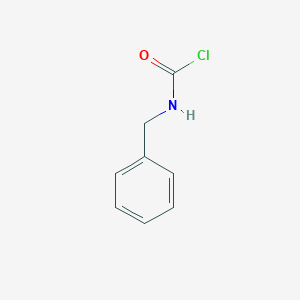
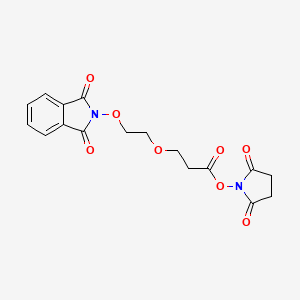
![[4,5-Dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate](/img/structure/B13985397.png)

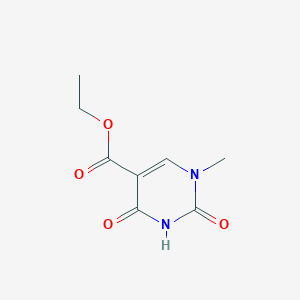
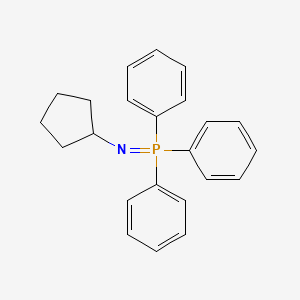


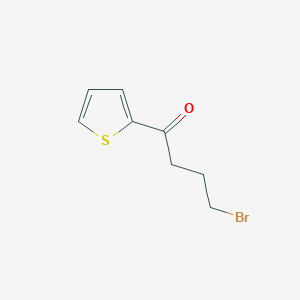
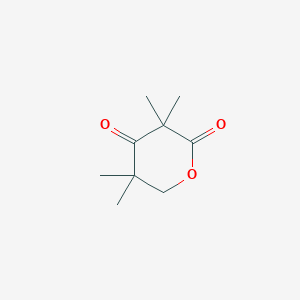
![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
